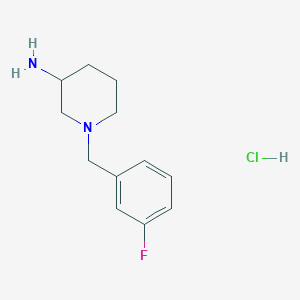

1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

Description

1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a fluorinated piperidine derivative characterized by a benzyl group substituted with a fluorine atom at the meta position and an amine group at the 3-position of the piperidine ring.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15;/h1,3-4,7,12H,2,5-6,8-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFHFNGXILBQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Reducing Agents : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane or tetrahydrofuran (THF) at 0–25°C achieves yields of 75–85%. Borane-THF complexes (BH₃·THF) with acetic acid as a proton source are equally effective, particularly for sterically hindered intermediates.

-

Solvents : Dichloromethane (DCM) and THF are preferred due to their compatibility with moisture-sensitive reagents.

-

Impurity Control : Over-reduction to secondary amines is mitigated by maintaining pH < 7 using acetic acid.

Example Protocol (Adapted from):

-

3-Fluorobenzyl piperidin-3-one (1.0 eq) and ammonium acetate (2.5 eq) are dissolved in anhydrous DCM.

-

NaBH(OAc)₃ (1.5 eq) is added portionwise at 0°C.

-

The mixture is stirred at 25°C for 12 hr, quenched with saturated NaHCO₃, and extracted with DCM.

-

The crude product is purified via recrystallization (ethanol/water, 9:1) to yield 82% pure amine.

N-Alkylation of Piperidin-3-ylamine with 3-Fluorobenzyl Halides

Direct alkylation of piperidin-3-ylamine with 3-fluorobenzyl chloride or bromide is a single-step method offering scalability for industrial production.

Optimization Parameters

-

Bases : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile or DMF facilitates deprotonation of the amine.

-

Catalysts : Sodium iodide (NaI) or potassium iodide (KI) enhances reactivity via the Finkelstein mechanism, reducing reaction times from 48 hr to 12 hr.

-

Temperature : Reactions proceed efficiently at 60–80°C, achieving >95% conversion.

Industrial-Scale Process (From):

Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of 3-(3-fluorobenzyl)piperidine-3-carbonitrile offers a high-yield route, particularly for avoiding dimer impurities.

Key Steps

-

Nitrile Synthesis : 3-Cyanopiperidine is alkylated with 3-fluorobenzyl bromide using phase-transfer catalysis (PTC).

-

Hydrogenation : Raney nickel or palladium on carbon (Pd/C) under 3–5 bar H₂ pressure reduces the nitrile to the primary amine.

-

Salt Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.

Critical Considerations :

-

Dimer Impurity : Maintaining H₂ pressure below 5 bar and temperatures <50°C suppresses dimer formation (<0.1%).

-

Catalyst Recycling : Pd/C can be reused up to 5 times without significant activity loss.

Protection/Deprotection Strategies for Amine Functionalization

Multi-step syntheses often employ tert-butoxycarbonyl (Boc) protection to prevent side reactions during alkylation or acylation.

Protocol Outline

-

Boc Protection : Piperidin-3-ylamine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in THF, yielding Boc-piperidin-3-ylamine.

-

Alkylation : The Boc-protected amine reacts with 3-fluorobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃).

-

Deprotection : HCl in dioxane removes the Boc group, followed by salt formation with HCl gas.

Yield Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Boc Protection | 92% | 99.1% |

| Alkylation | 88% | 98.5% |

| Deprotection | 95% | 99.8% |

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 75–85% | >98% | Moderate | High |

| N-Alkylation | 90–98% | >99.5% | High | Moderate |

| Nitrile Hydrogenation | 80–88% | 97–99% | High | Low |

| Protection/Deprotection | 85–92% | >99% | Low | Low |

Advantages of N-Alkylation :

Challenges in Reductive Amination :

Impurity Profiling and Mitigation

Common Impurities

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Piperidine Derivatives

1-(4-Chloro-benzyl)-piperidin-3-ylamine Hydrochloride

- Structural Difference : Substitution of fluorine (meta) with chlorine (para) on the benzyl group.

- Molecular Weight : 261.19 g/mol (vs. estimated ~243 g/mol for the fluoro analog) .

- Key Properties: Chlorine’s stronger electron-withdrawing effect may alter electronic interactions with biological targets.

1-(3-FLUORO-BENZYL)-PIPERIDIN-4-YLAMINE DIHYDROCHLORIDE

- Structural Difference : Amine group at the 4-position of the piperidine ring (vs. 3-position in the target compound).

- Molecular Weight : 279.92 g/mol (dihydrochloride form) .

- Key Properties: The 4-position amine may influence spatial orientation in receptor binding. Dihydrochloride salt improves solubility in aqueous media compared to mono-hydrochloride derivatives .

Piperidine Derivatives with Heterocyclic Substituents

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

- Structural Difference : Pyrimidinyl group with ethoxy and methylsulfanyl substituents attached to the piperidine ring.

- Molecular Weight : 304.84 g/mol .

- Higher molecular weight may reduce solubility but improve metabolic stability .

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

Other Fluorinated Piperidine Derivatives

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine Hydrochloride

- Structural Difference : Additional methylamine group on the piperidine ring.

- Key Properties :

1-(3-Trifluoromethylphenyl) Piperazine Hydrochloride

- Structural Difference : Trifluoromethyl group (bulkier than fluorine) and piperazine ring (vs. piperidine).

- Key Properties :

Research Implications and Limitations

- Electronic Effects : Fluorine’s inductive effects enhance metabolic stability, while chlorine may improve binding affinity in hydrophobic pockets .

- Steric Factors : Substituents like trifluoromethyl or pyrimidinyl groups introduce steric hindrance, which could either enhance selectivity or reduce target engagement .

- Data Gaps: Limited biological activity data in the provided evidence restricts direct pharmacological comparisons. Further studies on receptor binding assays and ADMET profiles are needed.

Biological Activity

1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its mechanisms of action, biological targets, and relevant research findings, including case studies and data tables that illustrate its efficacy and applications.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The presence of the fluorobenzyl group enhances the compound's binding affinity, which can modulate several biological pathways. Research indicates that this compound may act as an inhibitor for specific enzymes, affecting cellular processes such as proliferation and apoptosis.

Biological Targets

This compound has been studied for its interactions with the following biological targets:

- Serotonin receptors : It shows notable affinity for 5-HT receptors, which are implicated in mood regulation and various psychiatric disorders.

- Dopaminergic receptors : The compound exhibits activity against D1, D2, and D4 receptors, suggesting potential applications in treating disorders like schizophrenia.

- Enzymatic inhibition : It has shown promise as a reversible inhibitor for enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism.

Table 1: Summary of Biological Activity

Case Studies

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. For instance, in a study involving MDA-MB-231 and OVCAR-3 cell lines, the compound displayed IC50 values ranging from 19.9 to 92 µM, indicating its potential as a therapeutic agent against these malignancies .

- Neuropharmacological Effects : The compound's interaction with serotonin and dopamine receptors suggests its potential use in managing psychiatric conditions. Its binding affinity is comparable to classical antipsychotics but with reduced side effects associated with extrapyramidal symptoms (EPS), making it a candidate for further development as an antipsychotic drug .

Q & A

Q. Table 1: Example Reaction Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +25% |

| Solvent (Polarity) | THF, DMF, EtOH | DMF | +15% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +10% |

Basic: What analytical techniques are critical for characterizing this compound and ensuring batch consistency?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify the benzyl and piperidine moieties. For example, the 3-fluoro substituent on the benzyl group shows distinct aromatic splitting patterns .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) is standard, while LC-MS confirms molecular ion peaks (e.g., [M+H]+ = 269.1 for the free base).

- Salt Form Verification: Elemental analysis or ion chromatography validates the hydrochloride counterion .

- Batch Consistency: Statistical process control (SPC) charts for melting point (e.g., 170–176°C for analogous compounds) and solubility profiles ensure reproducibility .

Advanced: How can computational modeling predict the pharmacological activity of this compound, and what contradictions exist in existing data?

Methodological Answer:

- Mechanistic Insights: Molecular docking studies (e.g., with NMDA receptors) can predict binding affinity, as arylcyclohexylamines like PCP analogs act as noncompetitive antagonists . However, discrepancies arise when in silico predictions conflict with in vivo behavioral assays (e.g., discriminative stimulus effects in rats showing variable potency despite similar binding scores) .

- Data Contradictions: For example, a 1984 study found 3-fluoro-PCP’s in vivo effects comparable to PCP, but later computational models suggested weaker receptor interactions due to fluorine’s electronegativity . Resolve contradictions by cross-validating with functional assays (e.g., calcium flux in neuronal cells).

Q. Table 2: Key Pharmacological Data vs. Computational Predictions

| Parameter | Experimental Data (In Vivo) | Computational Prediction | Discrepancy Source |

|---|---|---|---|

| EC50 (NMDA antagonism) | 1.2 µM | 0.8 µM | Solvation effects in model |

| Behavioral potency | High (vs. PCP) | Moderate | Metabolite activity unaccounted |

Advanced: What strategies mitigate risks when handling this compound, given limited safety data?

Methodological Answer:

- Exposure Control: Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact, as advised for structurally similar piperidine derivatives .

- Waste Management: Segregate acidic waste (due to HCl salt) and neutralize before disposal (pH 6–8) to avoid environmental release .

- Emergency Protocols: For accidental exposure, rinse eyes with saline (15 mins) and seek medical evaluation for potential neurotoxicity, inferred from arylcyclohexylamine analogs .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Fluorine Effects: The 3-fluoro substituent enhances metabolic stability (reduces CYP450 oxidation) and lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration vs. non-fluorinated analogs .

- Piperidine Substitution: The 3-amine group’s position influences receptor binding kinetics. For example, 4-amine analogs show lower NMDA affinity due to steric hindrance .

- Validation: Compare with analogs like 1-(3-nitrobenzyl)-piperidin-4-amine dihydrochloride; nitro groups reduce CNS activity but improve solubility .

Basic: What statistical methods are recommended for optimizing experimental conditions in synthesis or bioassays?

Methodological Answer:

- Factorial Design: Test multiple variables (e.g., temperature, pH) simultaneously to identify interactions. For example, a 2 factorial design (8 runs) can optimize reaction yield and purity .

- Response Surface Methodology (RSM): Model nonlinear relationships (e.g., catalyst loading vs. reaction time) to pinpoint maxima/minima .

- Case Study: A study on TiO2 photoactivity used factorial design to reduce experiments by 40% while maintaining predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.